

(S)-Piperidin-3-ylmethanol CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-Piperidin-3-ylmethanol

Cat. No.: B132157

[Get Quote](#)

An In-depth Technical Guide to **(S)-Piperidin-3-ylmethanol** for Researchers and Drug Development Professionals

Introduction

(S)-Piperidin-3-ylmethanol is a chiral piperidine derivative that has emerged as a critical building block in medicinal chemistry and pharmaceutical development.[\[1\]](#)[\[2\]](#) Its stereospecific (S)-configuration and the presence of both a secondary amine and a primary alcohol functional group make it a versatile intermediate for the synthesis of complex, high-value molecules.[\[1\]](#) This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Properties

CAS Number: 144539-77-5[\[1\]](#)[\[3\]](#)[\[4\]](#)

Chemical Structure: **(S)-Piperidin-3-ylmethanol** possesses a piperidine ring with a hydroxymethyl group at the C3 position in the (S) configuration.

Molecular Formula: C₆H₁₃NO[\[1\]](#)[\[3\]](#)[\[5\]](#)

Synonyms: (S)-3-Piperidinemethanol, (S)-3-Hydroxymethylpiperidine, [(3S)-piperidin-3-yl]methanol[\[1\]](#)[\[3\]](#)

A summary of the key quantitative data for **(S)-Piperidin-3-ylmethanol** is presented in the table below.

Property	Value	Reference(s)
Molecular Weight	115.17 g/mol	[1] [5]
Appearance	White solid	[6]
Boiling Point	106-107 °C at 3.5 mmHg	[7]
Density	1.026 g/mL at 25 °C	
Purity	Typically >98%	[3]

Experimental Protocols

The synthesis of enantiomerically pure **(S)-Piperidin-3-ylmethanol** is crucial for its application in pharmaceutical development. Below is a representative experimental protocol based on modern biocatalytic methods.

Protocol: Enantioselective Biocatalytic Synthesis of **(S)-Piperidin-3-ylmethanol**

This protocol is adapted from a reported enantioselective biocatalytic route which achieves high enantiomeric excess.[\[1\]](#)

Materials:

- Precursor ketone (e.g., 3-oxo-piperidine-1-carboxylic acid tert-butyl ester)
- Engineered transaminase
- Co-factor (e.g., Pyridoxal 5'-phosphate)
- Amine donor (e.g., Isopropylamine)
- Buffer solution (e.g., Potassium phosphate buffer, pH 7.5)
- Organic solvent (e.g., Methyl tert-butyl ether)

- Reducing agent (e.g., Lithium aluminum hydride)
- Dry tetrahydrofuran (THF)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

Procedure:

- Biocatalytic Amination:
 - In a temperature-controlled reactor, dissolve the precursor ketone in a suitable buffer.
 - Add the engineered transaminase, pyridoxal 5'-phosphate, and the amine donor.
 - Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
 - Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
 - Upon completion, extract the product with an organic solvent.
- Reduction and Deprotection:
 - Dry the organic extract and concentrate under reduced pressure.
 - Dissolve the resulting intermediate in dry THF under an inert atmosphere.
 - Carefully add a reducing agent (e.g., Lithium aluminum hydride) to the solution at 0 °C.
 - Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by Thin Layer Chromatography).
 - Quench the reaction by the sequential addition of water and aqueous NaOH.
 - Filter the resulting solids and concentrate the filtrate.
- Purification:

- Purify the crude product by column chromatography on silica gel to yield **(S)-Piperidin-3-ylmethanol**.
- Confirm the enantiomeric excess using chiral HPLC.

Applications in Drug Development

The unique structural features of **(S)-Piperidin-3-ylmethanol** make it a valuable synthon for a variety of therapeutic agents.

- Central Nervous System (CNS) Agents: It serves as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators. Its stereochemical purity is critical for minimizing off-target effects in CNS drugs.[1]
- Oncology: In the field of oncology, this molecule has been incorporated into Proteolysis Targeting Chimeras (PROTACs). For instance, its integration into PROTACs targeting the estrogen receptor has been shown to enhance degradation efficiency.[1]
- Other Therapeutic Areas: It is also used in the synthesis of CB2 receptor agonists for chronic pain, protein lysine methyltransferase G9a inhibitors, and P2Y12 antagonists for inhibiting platelet aggregation.[6][7]

Mandatory Visualizations

The following diagrams illustrate key aspects of **(S)-Piperidin-3-ylmethanol**'s synthesis and application.

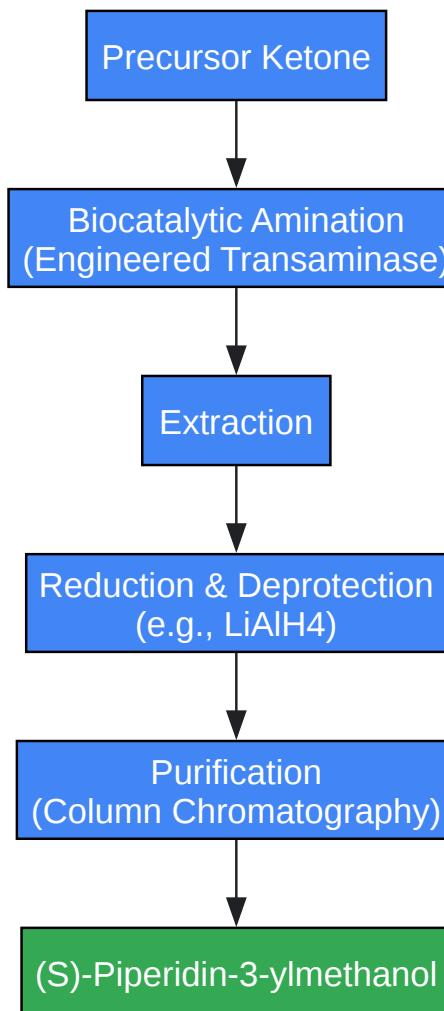


Figure 1: General Experimental Workflow for the Synthesis of (S)-Piperidin-3-ylmethanol

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(S)-Piperidin-3-ylmethanol**.

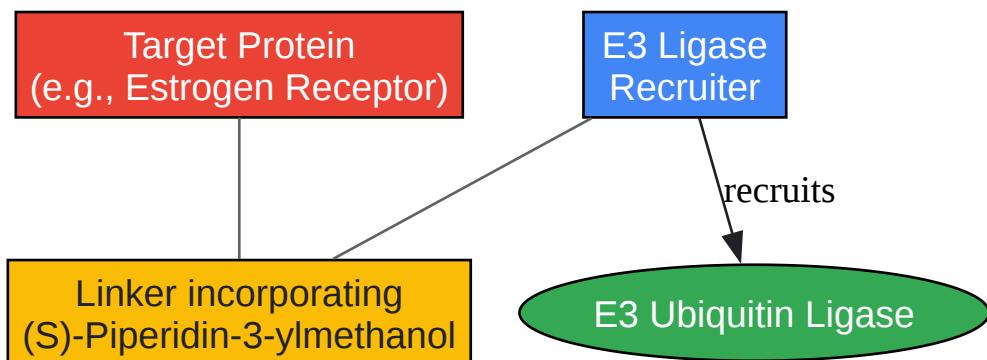


Figure 2: Role of (S)-Piperidin-3-ylmethanol in a PROTAC

[Click to download full resolution via product page](#)

Caption: Application of **(S)-Piperidin-3-ylmethanol** in PROTACs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 144539-77-5 CAS MSDS (((S)-piperidin-3-yl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. ((S)-piperidin-3-yl)methanol | 144539-77-5 [chemicalbook.com]
- 5. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 3-Piperidinemethanol | 4606-65-9 [chemicalbook.com]
- To cite this document: BenchChem. [(S)-Piperidin-3-ylmethanol CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b132157#s-piperidin-3-ylmethanol-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com